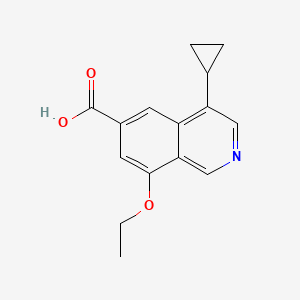![molecular formula C11H15NO6 B15065617 1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
1-Azaspiro[4.5]decane-2,8-dione oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[45]decane-2,8-dione oxalate is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.5]decane-2,8-dione oxalate typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route can be employed with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Applications De Recherche Scientifique
1-Azaspiro[4.5]decane-2,8-dione oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of biologically active compounds
Mécanisme D'action
The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione oxalate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating metabolic processes. The compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 8-Azaspiro[4.5]decane-7,9-dione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: 1-Azaspiro[4Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Propriétés
Formule moléculaire |
C11H15NO6 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-azaspiro[4.5]decane-2,8-dione;oxalic acid |
InChI |
InChI=1S/C9H13NO2.C2H2O4/c11-7-1-4-9(5-2-7)6-3-8(12)10-9;3-1(4)2(5)6/h1-6H2,(H,10,12);(H,3,4)(H,5,6) |
Clé InChI |
YHCBWNXZNCCVRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)CCC(=O)N2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
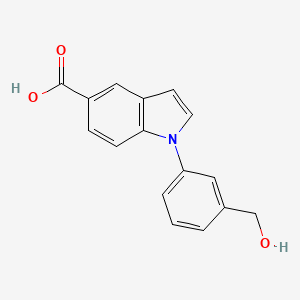
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
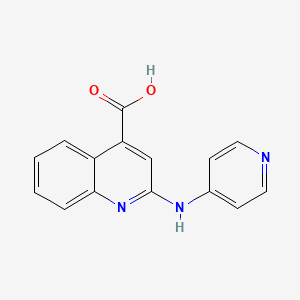
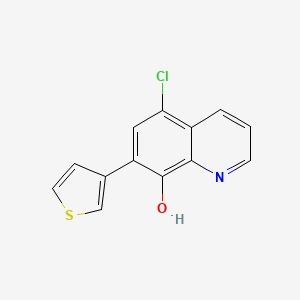
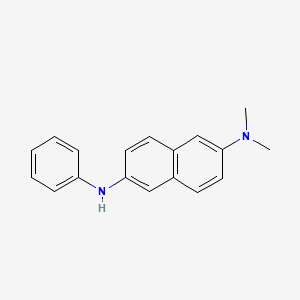
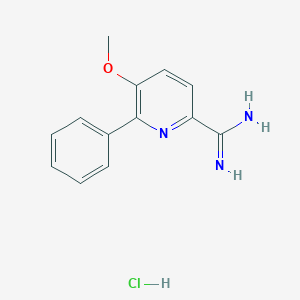
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
